molecular formula C14H18F2O B7997607 5-Allyl-1,2-difluoro-3-(isopentyloxy)benzene

5-Allyl-1,2-difluoro-3-(isopentyloxy)benzene

Cat. No.: B7997607
M. Wt: 240.29 g/mol
InChI Key: OXULWTSLZXIEKM-UHFFFAOYSA-N
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Description

5-Allyl-1,2-difluoro-3-(isopentyloxy)benzene is an organic compound with the molecular formula C14H18F2O and a molecular weight of 240.29 g/mol . This compound is characterized by the presence of an allyl group, two fluorine atoms, and an isopentyloxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyl-1,2-difluoro-3-(isopentyloxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with a benzene derivative that has the desired substitution pattern.

    Fluorination: Introduction of fluorine atoms at the 1 and 2 positions of the benzene ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Allylation: The allyl group is introduced via a palladium-catalyzed allylation reaction, often using allyl halides and a palladium catalyst.

    Isopentyloxy Group Introduction: The isopentyloxy group is introduced through an etherification reaction, typically using isopentyl alcohol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Use of large-scale reactors to handle the increased volume of starting materials and reagents.

    Continuous Flow Systems: Implementation of continuous flow systems to improve reaction efficiency and yield.

    Purification: Use of industrial purification techniques such as distillation, crystallization, and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-Allyl-1,2-difluoro-3-(isopentyloxy)benzene undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: The compound can undergo reduction reactions, particularly at the allyl group, using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, KMnO4, or osmium tetroxide (OsO4) in solvents like dichloromethane (DCM) or acetone.

    Reduction: LiAlH4 in ether or hydrogenation with Pd/C in ethanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Epoxides: Formed from the oxidation of the allyl group.

    Aldehydes: Formed from partial oxidation of the allyl group.

    Substituted Derivatives: Formed from nucleophilic substitution reactions at the fluorine positions.

Scientific Research Applications

5-Allyl-1,2-difluoro-3-(isopentyloxy)benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Allyl-1,2-difluoro-3-(isopentyloxy)benzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Allyl-1,2-difluorobenzene: Lacks the isopentyloxy group, resulting in different chemical and biological properties.

    1,2-Difluoro-3-(isopentyloxy)benzene: Lacks the allyl group, affecting its reactivity and applications.

    5-Allyl-3-(isopentyloxy)benzene:

Uniqueness

5-Allyl-1,2-difluoro-3-(isopentyloxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both fluorine atoms and the isopentyloxy group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1,2-difluoro-3-(3-methylbutoxy)-5-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2O/c1-4-5-11-8-12(15)14(16)13(9-11)17-7-6-10(2)3/h4,8-10H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXULWTSLZXIEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C(=CC(=C1)CC=C)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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